N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives are synthesized using various methods, including coupling reactions and electrophilic cyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to make aminothiophene derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Heterocyclic Synthesis
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide is used in heterocyclic synthesis, particularly for synthesizing a variety of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This demonstrates its versatility in organic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Corrosion Inhibition
Research indicates the use of benzothiazole derivatives in corrosion inhibition, particularly against steel corrosion in acidic environments. These compounds show high efficiency and stability, offering a new approach to corrosion protection (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Antimicrobial Evaluation
The compound has been involved in the synthesis of various derivatives that exhibit significant antimicrobial properties. This includes the synthesis of compounds like carboxamides and benzamides, which have been tested for their effectiveness against various microbial strains (Talupur, Satheesh, & Chandrasekhar, 2021).
Antifungal Agents
Benzo[b]thiophene derivatives, including this compound, have been synthesized for potential use as antifungal agents. Their efficacy against various fungal strains demonstrates their potential in pharmaceutical applications (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Drug Discovery
This compound has been utilized in synthesizing hydroxy-substituted derivatives as building blocks in drug discovery. Its flexibility in being substituted at multiple positions makes it valuable in the exploration of new pharmaceutical compounds (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-15(13-9-23-16-4-2-1-3-12(13)16)8-19-18(22)11-5-6-14-17(7-11)24-10-20-14/h1-7,9-10,15,21H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNCAPCQITJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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